Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-
Description
The compound Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)- is a structurally complex molecule featuring a pyrazolone core substituted with a 2-chloro-4,6-dimethylphenyl group at the N1 position and a 3-pentadecylphenoxy side chain on the butanamide moiety. This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications, particularly due to the pyrazolone ring’s role in mediating interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
33956-01-3 |
|---|---|
Molecular Formula |
C36H52ClN3O3 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
N-[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C36H52ClN3O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-29-21-19-22-30(25-29)43-32(6-2)36(42)38-33-26-34(41)40(39-33)35-28(4)23-27(3)24-31(35)37/h19,21-25,32H,5-18,20,26H2,1-4H3,(H,38,39,42) |
InChI Key |
YVJFRAPRCAGGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Physicochemical and Pharmacological Differences
Chlorine vs. Methyl Substitutions: The target compound’s 2-chloro-4,6-dimethylphenyl group balances steric bulk and lipophilicity. Methyl groups in the target compound may enhance metabolic stability compared to highly chlorinated analogs, which are prone to forming reactive intermediates .
Amide Backbone Modifications :
- Replacing butanamide with benzamide (CAS 65339-11-9) introduces aromaticity, which could improve π-π stacking interactions but reduce conformational flexibility .
Phenoxy Chain Variations: The 3-pentadecylphenoxy group in the target compound provides extreme hydrophobicity, favoring lipid bilayer penetration. Conversely, shorter or branched chains (e.g., 2,4-bis(1,1-dimethylpropyl)phenoxy in CAS 130381-20-3) may limit cellular uptake but improve solubility in aqueous media .
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